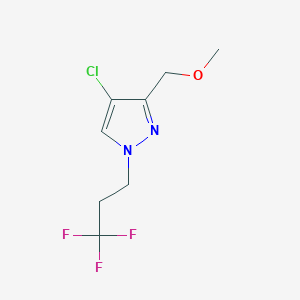

![molecular formula C19H16N2O4S B3010520 2-(4-乙酰基苯甲酰氨基)苯并[d]噻唑-6-羧酸乙酯 CAS No. 888409-33-4](/img/structure/B3010520.png)

2-(4-乙酰基苯甲酰氨基)苯并[d]噻唑-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

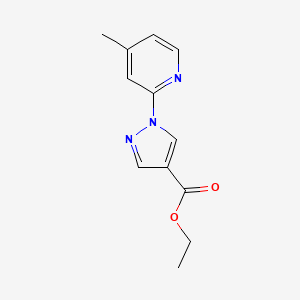

The compound of interest, Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate, is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and material science. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with benzothiazole cores have been synthesized and studied, which can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves various reactions under different conditions. For instance, ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was synthesized using density functional theory (DFT) calculations to support the experimental results . Another synthesis approach involved the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature . Additionally, a series of novel compounds including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate were synthesized from reactions of benzothiazole derivatives with ethyl bromocyanoacetate . These methods provide a foundation for the synthesis of Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate, suggesting that similar conditions and reagents could be employed.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and FT-Raman analysis, as well as X-ray diffraction . Theoretical calculations using DFT are also employed to predict and compare the molecular structure and electronic properties . These techniques would be applicable to analyze the molecular structure of Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be inferred from the reactions they undergo. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives led to the formation of different substituted compounds . The reactivity of the amino-imino derivative was further explored to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions indicate that the benzothiazole core is versatile and can participate in a range of chemical transformations, which would be relevant for the Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as thermal stability, are often characterized using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The quantum chemical parameters obtained under DFT calculations provide additional insights into the properties of these molecules . For Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate, similar analyses would be necessary to determine its stability, reactivity, and suitability for potential applications.

科学研究应用

合成应用和方法

一项研究提出了 1-氨基-3-(取代苯基)-2-氰基-3H-苯并(4,5)噻唑-(3,2-a)吡啶-4-羧酸乙酯衍生物的便捷合成方法,展示了 2-(苯并[d]噻唑-2-基)乙酸乙酯与不同芳基亚丙二腈衍生物的相互作用。这突出了该化合物在合成具有进一步化学修饰和应用潜力的新型有机化合物中的作用 (Mohamed, 2014).

生物学和药理学活动

抗菌和抗癌活性:由包括 2-(4-乙酰基苯甲酰氨基)苯并[d]噻唑-6-羧酸乙酯在内的衍生物合成的新型苯并咪唑-1,2,3-三唑类分子显示出有希望的抗菌活性和作为抗菌剂的潜力。分子对接研究证实了它们对 DNA 拓扑异构酶 B(病原微生物中的靶酶)的效力 (Rashdan 等人,2021 年).

免疫调节和抗癌特性:一些由 6-溴-3-甲基-1,3-噻唑并[3,2-a]苯并咪唑-2-羧酸乙酯制备的新型 2-取代-6-溴-3-甲基噻唑并[3,2-a]苯并咪唑衍生物表现出对 LPS 刺激的 NO 生成有显着的抑制作用,表明具有免疫调节活性。此外,这些化合物对结肠癌和肝细胞癌细胞表现出很强的细胞毒性,表明具有癌症治疗的潜力 (Abdel-Aziz 等人,2009 年).

作用机制

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives, however, are known to influence a variety of biochemical pathways, resulting in diverse downstream effects .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole compound .

Cellular Effects

Some thiazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on similar thiazole derivatives could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

ethyl 2-[(4-acetylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-3-25-18(24)14-8-9-15-16(10-14)26-19(20-15)21-17(23)13-6-4-12(5-7-13)11(2)22/h4-10H,3H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQTIHTEATHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)

![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)

![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)